molecular formula C12H11NO3 B14465763 2-Methoxy-4-methyl-1-nitronaphthalene CAS No. 72206-99-6

2-Methoxy-4-methyl-1-nitronaphthalene

Cat. No.: B14465763
CAS No.: 72206-99-6
M. Wt: 217.22 g/mol
InChI Key: TZSLXQINTFFGLT-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-1-nitronaphthalene is an organic compound with the molecular formula C₁₂H₁₁NO₃ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitro group (-NO₂) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methyl-1-nitronaphthalene typically involves the nitration of 2-methoxy-4-methylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-1-nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromic acid.

Major Products Formed

    Reduction: 2-Methoxy-4-methyl-1-aminonaphthalene.

    Oxidation: 2-Methoxy-4-carboxy-1-nitronaphthalene.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-1-nitronaphthalene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

2-Methoxy-4-methyl-1-nitronaphthalene can be compared with other similar compounds, such as:

The presence of the methoxy group in this compound makes it unique, as it can participate in specific reactions and exhibit distinct chemical behaviors compared to its analogs.

Properties

CAS No.

72206-99-6

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-methoxy-4-methyl-1-nitronaphthalene

InChI

InChI=1S/C12H11NO3/c1-8-7-11(16-2)12(13(14)15)10-6-4-3-5-9(8)10/h3-7H,1-2H3

InChI Key

TZSLXQINTFFGLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=CC=CC=C12)[N+](=O)[O-])OC

Origin of Product

United States

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